1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[8-[2-(4-acetamidoanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-16(31)27-19-6-8-20(9-7-19)28-23(32)15-34-21-4-2-3-17-5-10-22(29-24(17)21)30-13-11-18(12-14-30)25(26)33/h2-10,18H,11-15H2,1H3,(H2,26,33)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYGIZRFKJMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) or its orthologs. Among rodent orthologs, mouse mrgprb2 and rat mrgprb3 correspond functionally to human MRGPRX2 in mast cells.
Biochemical Pathways
Mrgprx2 and its orthologs are known to mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD.
Biological Activity
1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, with CAS Number 921512-32-5, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure, which includes a quinoline moiety, piperidine, and an acetamidophenyl group. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 461.5 g/mol. The detailed structure can be represented as follows:
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors involved in cancer proliferation and angiogenesis. The presence of both quinoline and piperidine rings suggests potential interactions with multiple biological pathways.
Target Proteins
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- ERK (Extracellular signal-Regulated Kinase) : Plays a role in cell proliferation.
- Abl Kinase : Associated with cancer cell survival.
Antitumor Activity
Studies on related compounds have demonstrated significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer cells) and K562 (chronic myeloid leukemia cells).
Case Study Findings :
- IC50 Values : A related compound exhibited an IC50 value of 11.3 μM against HepG2 cells, indicating effective cytotoxicity.
- Mechanism : Induction of apoptosis was noted, suggesting that the compound may trigger programmed cell death pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HepG2 | 11.3 | Induces apoptosis |
| K562 | 4.5 | Significant inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to its target proteins. These studies suggest that the compound can effectively bind to VEGFR, ERK, and Abl kinases, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing 1-(8-(2-((4-Acetamidophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Multi-step synthesis typically involves coupling the quinoline core with functionalized piperidine and acetamidophenyl moieties. Key steps include:
- Etherification : Introducing the 2-oxoethoxy linker via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
- Amide Bond Formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the piperidine-4-carboxamide group, with pH maintained at 6–7 to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
- Critical Parameters : Temperature control during hydrolysis and pH adjustments are vital to prevent degradation of the quinoline backbone .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., quinoline C-8 vs. C-2 attachment) and amide bond integrity .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity and detect trace byproducts (e.g., unreacted intermediates) .
- IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) from amide and ketone groups .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) to assess affinity (Kᵢ values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
-
Substituent Variation : Modify the quinoline C-8 substituent (e.g., replace 2-oxoethoxy with sulfonamide) or piperidine N-position (e.g., introduce methyl groups) to enhance target selectivity .
-
Bioisosteric Replacement : Substitute the acetamidophenyl group with trifluoromethyl or cyano analogs to improve metabolic stability .
-
Data Analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| Quinoline C-8: 2-oxoethoxy | 0.45 (EGFR) | High potency |
| Quinoline C-8: sulfonamide | 1.2 (EGFR) | Reduced activity |
| Piperidine N: methyl | 0.38 (PI3K) | Improved selectivity |
| Based on analogs in |
Q. What mechanistic approaches can resolve contradictions in its reported enzyme inhibition profiles?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to identify binding site interactions and validate SAR hypotheses .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to rule off-target effects in cellular lysates .
Q. How can in vitro ADMET properties be systematically evaluated to prioritize this compound for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS (t₁/₂ calculation) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Permeability : Caco-2 monolayer assays (Papp values) predict oral bioavailability .
Q. What computational strategies are suitable for predicting binding modes and guiding synthetic efforts?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4HJO for EGFR) to prioritize substituent orientations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding pocket stability and hydrogen-bond networks .
- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) using alignment-dependent descriptors from active/inactive analogs .
Method Development & Validation
Q. Which analytical methods are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 500 → 123 for quantification) with deuterated internal standards .
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
